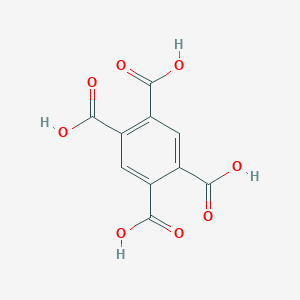

Pyromellitic acid

Número de catálogo B166702

:

89-05-4

Peso molecular: 254.15 g/mol

Clave InChI: CYIDZMCFTVVTJO-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05043248

Procedure details

To 20 ml of hexamethylphosphoramide solution of 0.654 g (3.00 mmol) of pyromellitic acid dianhydride (the solution became green) was added dropwise 15 ml of hexamethylphosphoramide solution of 1.8 g (6.00 mmol) of the monoester synthesized in the above step with stirring at 0° C. in a nitrogen gas atmosphere (the solution became light ashy) and then the mixture was allowed to stand for more than 3 days at room temperature to provide a colorless solution. A small amount of the solution thus formed was poured in water to form white precipitates. By 1HNMR and IR spectra of the white solid obtained, it was confirmed that the desired half ester formed.

[Compound]

Name

monoester

Quantity

1.8 g

Type

reactant

Reaction Step Three

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

CN(C)P(N(C)C)(N(C)C)=[O:4].[CH:12]1[C:17]2[C:18]([O:20][C:21](=[O:22])[C:16]=2[CH:15]=[C:14]2[C:23]([O:25][C:26](=[O:27])[C:13]=12)=[O:24])=[O:19].[OH2:28]>>[C:26]([OH:25])(=[O:27])[C:13]1[C:14](=[CH:15][C:16](=[C:17]([CH:12]=1)[C:18]([OH:20])=[O:19])[C:21]([OH:4])=[O:22])[C:23]([OH:24])=[O:28]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(P(=O)(N(C)C)N(C)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.654 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

|

Step Three

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(P(=O)(N(C)C)N(C)C)C

|

[Compound]

|

Name

|

monoester

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 0° C. in a nitrogen gas atmosphere (the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

synthesized in the above step

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand for more than 3 days at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a colorless solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A small amount of the solution thus formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form white precipitates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

By 1HNMR and IR spectra of the white solid obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |